molecular formula C10H15NO B13186745 1-Amino-3-(4-methylphenyl)propan-2-ol

1-Amino-3-(4-methylphenyl)propan-2-ol

Cat. No.: B13186745
M. Wt: 165.23 g/mol
InChI Key: DNTKUYPEHLUNDP-UHFFFAOYSA-N
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Description

1-Amino-3-(4-methylphenyl)propan-2-ol is a propanolamine derivative characterized by a 2-aminopropanol backbone substituted with a 4-methylphenyl group at the third carbon.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-amino-3-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10,12H,6-7,11H2,1H3

InChI Key

DNTKUYPEHLUNDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CN)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylacetophenone or 4-methylbenzaldehyde.

    Reduction: Formation of 1-amino-3-(4-methylphenyl)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-3-(4-methylphenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can act as a ligand for enzymes and receptors, influencing their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of biomolecules .

Comparison with Similar Compounds

Aminopropanol derivatives exhibit diverse pharmacological and chemical behaviors depending on their substituents. Below is a systematic comparison of 1-amino-3-(4-methylphenyl)propan-2-ol with structurally related compounds:

Structural and Physicochemical Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
1-Amino-3-(4-methylphenyl)propan-2-ol 4-methylphenyl C₁₀H₁₅NO 165.23* Moderate lipophilicity; potential β-adrenergic receptor interaction N/A
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol 4-chloro-3-methylphenoxy C₁₀H₁₃ClNO₂ 215.68 Higher molecular weight; electronegative Cl enhances stability
1-Amino-3-(4-bromophenoxy)propan-2-ol 4-bromophenoxy C₉H₁₂BrNO₂ 258.11 Bromine increases molecular weight and polarizability; GHS-compliant safety
1-Amino-3-(4-fluorophenoxy)propan-2-ol 4-fluorophenoxy C₉H₁₂FNO₂ 185.20 Fluorine enhances electronegativity; improved metabolic stability
1-Amino-3-(furan-2-ylmethoxy)propan-2-ol furan-2-ylmethoxy C₈H₁₃NO₃ 171.19 Soluble in water and ethanol; alkaline in aqueous solution
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl hydrate 2,6-dimethylphenoxy (HCl salt) C₁₁H₂₀ClNO₃ 257.73 Hydrochloride salt improves solubility; hydrated form stabilizes crystal lattice

*Calculated based on analogous compounds.

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br, F) increase polarity and stability but may reduce bioavailability due to higher solubility in aqueous environments . Ether vs. Direct Linkage: Phenoxy derivatives (e.g., 4-fluorophenoxy) introduce flexibility and hydrogen-bonding sites compared to rigid 4-methylphenyl attachment .
Pharmacological Activity
  • Adrenolytic Activity: Derivatives like 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol exhibit significant β-adrenergic receptor antagonism, suggesting that bulky substituents (e.g., methoxyphenoxy) enhance receptor binding .
  • Metabolic Stability: Fluorinated analogs (e.g., 4-fluorophenoxy) may resist oxidative metabolism due to fluorine’s electronegativity, extending half-life .
  • Salt Forms: Hydrochloride salts (e.g., 1-amino-3-(2,4-difluorophenyl)propan-2-ol HCl) improve solubility and oral bioavailability .

Biological Activity

1-Amino-3-(4-methylphenyl)propan-2-ol, also known as a derivative of phenylpropanolamine, exhibits various biological activities that have garnered attention in medicinal chemistry and pharmacology. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H15N
  • Molecular Weight : 165.24 g/mol
  • IUPAC Name : 1-Amino-3-(4-methylphenyl)propan-2-ol

This structure features an amino group, a secondary alcohol, and a para-substituted methylphenyl group, which contributes to its biological interactions.

1-Amino-3-(4-methylphenyl)propan-2-ol is believed to exert its effects through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways and biochemical processes.
  • Receptor Modulation : It has potential binding affinity for various receptors, which could modulate physiological responses.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to 1-amino-3-(4-methylphenyl)propan-2-ol. For instance, compounds synthesized from similar structures demonstrated significant radical scavenging activity. A study employing the DPPH assay found that certain derivatives exhibited antioxidant activity greater than that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines showed that certain derivatives were cytotoxic, with IC50 values indicating effectiveness against these cancer types. Notably, some compounds were reported to have higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Neuroprotective Effects

1-Amino-3-(4-methylphenyl)propan-2-ol has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. Its structural analogs have shown promise as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission. Computational studies suggest that these compounds may exhibit favorable binding affinities compared to established drugs like Donepezil and Rivastigmine .

Study 1: Antioxidant Evaluation

A recent study synthesized various derivatives of 1-amino-3-(4-methylphenyl)propan-2-ol and evaluated their antioxidant activity using the DPPH method. The results indicated that specific modifications to the phenyl ring significantly enhanced antioxidant capacity.

Compound NameDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Compound A85%1.4 times higher
Compound B75%Comparable
Compound C60%Lower

Study 2: Anticancer Activity Assessment

In vitro testing on glioblastoma U-87 cells revealed varying levels of cytotoxicity among derivatives of the compound:

Compound NameIC50 (µM)Cell Line
Compound A10U-87
Compound B25MDA-MB-231
Compound C15U-87

These findings suggest that structural modifications can lead to enhanced anticancer properties.

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